N-Nitrosoxylopine

Description

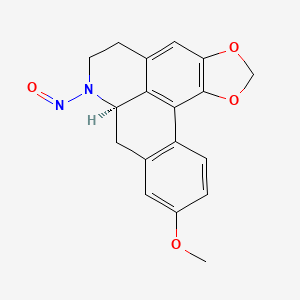

N-Nitrosoxylopine is an aporphine alkaloid first isolated from the aerial parts of Duguetia furfuracea (a Brazilian weed) and the bark/leaves of Annona squamosa (custard apple) . Structurally, it features a nitroso (-N=O) group attached to its aporphine backbone, elucidated via NMR, mass spectrometry (MS), and X-ray crystallography . Its molecular formula is C₁₈H₁₉N₃O₂, distinguishing it from simpler nitrosamines like N-nitrosodimethylamine .

This compound exhibits antimalarial activity against both chloroquine-sensitive (D10) and resistant (Dd2) strains of Plasmodium falciparum, with IC₅₀ values ranging from 7.8 to 34.2 µM/mL . However, it demonstrates cytotoxicity in MTT assays, unlike related alkaloids such as Roemerolidine and Duguevalline .

Properties

Molecular Formula |

C18H16N2O4 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(12R)-16-methoxy-11-nitroso-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |

InChI |

InChI=1S/C18H16N2O4/c1-22-12-2-3-13-11(6-12)7-14-16-10(4-5-20(14)19-21)8-15-18(17(13)16)24-9-23-15/h2-3,6,8,14H,4-5,7,9H2,1H3/t14-/m1/s1 |

InChI Key |

LUFTWMFJVYGDSA-CQSZACIVSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)N(CCC4=CC5=C3OCO5)N=O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4C(C2)N(CCC4=CC5=C3OCO5)N=O |

Synonyms |

N-nitrosoxylopine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Aporphine Alkaloids

N-Nitrosoxylopine belongs to the aporphine alkaloid family, which includes Roemerolidine and Duguevalline. Key differences include:

Comparison with Other Nitrosamines

This compound differs markedly from synthetic nitrosamines (e.g., N-nitrosodimethylamine, N-nitrosopyrrolidine) in structure, source, and toxicological implications:

While synthetic nitrosamines are notorious for carcinogenicity via DNA alkylation, this compound’s nitroso group may contribute to antimalarial activity without confirmed carcinogenic risk .

Pharmacological vs. Toxicological Profiles

- N-Nitrosomorpholine (): Hepatotoxic and carcinogenic in rodents .

- N-Nitrosodiphenylamine (): Low acute toxicity but suspected genotoxicant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.